[2-(Dimethylamino)-2-oxoethoxy]acetic acid

Actinide separation Uranium complexation Stability constant

[2-(Dimethylamino)-2-oxoethoxy]acetic acid, systematically designated N,N-dimethyl-3-oxa-glutaramic acid (DMOGA), is a heterofunctional CHON-type ligand composed of one tertiary amide, one central ether bridge, and one terminal carboxylic acid arranged on a six-carbon backbone. It belongs to a series of oxydiacetic acid derivatives developed for advanced nuclear fuel cycle separations, where its intermediate complexation strength—situated between the dicarboxylate analog oxydiacetic acid (ODA) and the diamide analog N,N,N',N'-tetramethyl-3-oxa-glutaramide (TMOGA)—enables selective actinide stripping that cannot be achieved with either structural extreme.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 873070-98-5
Cat. No. B3038615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylamino)-2-oxoethoxy]acetic acid
CAS873070-98-5
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COCC(=O)O
InChIInChI=1S/C6H11NO4/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
InChIKeyVYWKDPDSVACTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Dimethylamino)-2-oxoethoxy]acetic Acid (DMOGA): A Validated CHON-Type Ligand for Selective Actinide Separations


[2-(Dimethylamino)-2-oxoethoxy]acetic acid, systematically designated N,N-dimethyl-3-oxa-glutaramic acid (DMOGA), is a heterofunctional CHON-type ligand composed of one tertiary amide, one central ether bridge, and one terminal carboxylic acid arranged on a six-carbon backbone [1]. It belongs to a series of oxydiacetic acid derivatives developed for advanced nuclear fuel cycle separations, where its intermediate complexation strength—situated between the dicarboxylate analog oxydiacetic acid (ODA) and the diamide analog N,N,N',N'-tetramethyl-3-oxa-glutaramide (TMOGA)—enables selective actinide stripping that cannot be achieved with either structural extreme [2].

Why In-Class Substitution of [2-(Dimethylamino)-2-oxoethoxy]acetic Acid with ODA or TMOGA Cannot Deliver Equivalent Performance


Although ODA, DMOGA, and TMOGA share the identical 3-oxa-glutaric backbone, each progressive substitution of a carboxylate group with an amide—moving from ODA (dicarboxylate) to DMOGA (monoamide-monocarboxylate) to TMOGA (diamide)—systematically reduces both the enthalpy and entropy of metal-ion complexation, producing log stability constant decreases of 1–2 orders of magnitude per substitution step across U(VI), Np(V), and Nd(III) [1]. This graded thermodynamic tuning is exploited in multi-stage actinide stripping processes such as the TRPO (trialkylphosphine oxide) flowsheet, where DMOGA uniquely occupies the intermediate affinity window required to recover transuranic elements without the excessive acid consumption characteristic of ODA or the insufficient extraction power of TMOGA [2].

Quantitative Differential Evidence for [2-(Dimethylamino)-2-oxoethoxy]acetic Acid Relative to ODA and TMOGA


U(VI) 1:1 Complex Stability: DMOGA (log β = 3.85) Occupies a Precise Intermediate Position Between ODA (5.01) and TMOGA (1.71)

In a direct head-to-head spectrophotometric and potentiometric comparison under identical conditions (I = 1.0 M NaClO₄, 25 °C), the 1:1 U(VI) complex of DMOGA exhibited a stability constant log β = 3.85 ± 0.05 [1]. This value is 1.16 log units below that of the dicarboxylate analog ODA (log β = 5.01 ± 0.04) but 2.14 log units above that of the diamide analog TMOGA (log β = 1.71 ± 0.03) [1]. The 1:2 U(VI) complex of DMOGA (log β = 5.88 ± 0.02) follows the same trend, falling between ODA (7.64 ± 0.07) and TMOGA (2.94 ± 0.01) [1].

Actinide separation Uranium complexation Stability constant

Np(V) Complexation: DMOGA (log β = 2.99) Provides Differentiable Affinity Relative to ODA (3.79) and TMOGA (1.44)

Under identical experimental conditions (I = 1.0 M NaClO₄, 25 °C), spectrophotometric titration yielded a 1:1 Np(V)–DMOGA stability constant of log β = 2.99 ± 0.01, compared with log β = 3.79 ± 0.01 for ODA and log β = 1.44 ± 0.01 for TMOGA [1]. The enthalpy of complexation for DMOGA (ΔH = 5.32 ± 0.06 kJ·mol⁻¹) is also intermediate between ODA (8.7 ± 0.4 kJ·mol⁻¹) and TMOGA (9.52 ± 0.80 kJ·mol⁻¹), confirming that the entropic driving force decreases with increasing amide substitution [1].

Neptunium complexation Transuranic separation Thermodynamic parameters

Nd(III) Trivalent Lanthanide Complexation: DMOGA Achieves a 1:3 Cumulative log β of 10.9, Enabling Differentiation from TMOGA's 6.12

For Nd(III), which serves as a non-radioactive chemical analog of trivalent actinides (Am(III), Cm(III)), DMOGA forms successive 1:1, 1:2, and 1:3 complexes with cumulative stability constants of log β₁ = 5.13 ± 0.05, log β₂ = 8.49 ± 0.05, and log β₃ = 10.9 ± 0.5 [1]. Under the same conditions, TMOGA reaches only log β₁ = 3.15 ± 0.01, log β₂ = 5.14 ± 0.01, and log β₃ = 6.12 ± 0.01, while ODA attains log β₁ = 5.45 ± 0.01 and log β₂ = 9.50 ± 0.01 [1]. The nearly 10⁴-fold difference in cumulative binding between DMOGA and TMOGA at the 1:3 stoichiometry provides a quantitative basis for using DMOGA over TMOGA when trivalent actinide/lanthanide retention is required.

Lanthanide complexation Nd(III) speciation Cumulative stability constant

Ligand Protonation Constant (pKₐ = 3.49) Confirms DMOGA's Suitability as a Salt-Free Stripping Agent, Distinct from Non-Deprotonatable TMOGA

Potentiometric titration determined the protonation constant of the DMOGA carboxylate group as log K = 3.49 ± 0.03 (I = 1.0 M NaClO₄, 25 °C) [1]. This value means that at moderately acidic pH (∼2–4), DMOGA exists predominantly in its neutral, protonated form, while at near-neutral pH it is deprotonated and fully available as a mononegative ligand for metal-ion complexation. In contrast, TMOGA lacks an ionizable proton and remains neutral across the entire pH range, precluding electrostatic pre-organization and limiting its aqueous solubility [2]. ODA, with two carboxylate groups, exhibits stronger pH-dependent speciation that can lead to uncontrolled precipitation at low pH [1].

Protonation constant Salt-free complexant Aqueous speciation

Tridentate (O–O–O) Coordination Mode Characterized by Single-Crystal XRD Confirms DMOGA's Ability to Form Defined 1:1 and 1:2 Complexes

Single-crystal X-ray diffraction of the Np(V)–DMOGA complex confirmed that DMOGA coordinates in a tridentate fashion through its amide oxygen, ether oxygen, and carboxylate oxygen, occupying three equatorial positions around the linear NpO₂⁺ moiety [1]. This O–O–O tridentate binding mode is identical to that of ODA and TMOGA, but DMOGA's asymmetric donor set (one charged carboxylate-O plus two neutral O-donors) creates a unique electrostatic environment distinct from ODA's two charged donors or TMOGA's three neutral donors [2]. The resulting crystal structure [NpO₂(H₂O)(DMOGA)]·H₂O(c) provides atomic-level evidence of the defined coordination geometry that underpins the thermodynamic differentiation quantified above [1].

Coordination chemistry Single-crystal XRD Tridentate ligand

Validated Application Scenarios for [2-(Dimethylamino)-2-oxoethoxy]acetic Acid in Nuclear Fuel Cycle R&D and Beyond


Selective Stripping of U(VI), Np, and Pu from TRPO Organic Phases in Simplified HLW Partitioning

DMOGA has been demonstrated as a salt-free stripping agent in the simplified TRPO (trialkylphosphine oxide) process for partitioning high-level liquid waste (HLLW). Its intermediate U(VI) affinity (log β = 3.85) enables quantitative recovery of transuranic elements while avoiding the harsh 5.5 M HNO₃ and 0.6 M oxalic acid conditions required by conventional flowsheets [1]. Pilot-scale centrifugal contactor tests confirmed that DMOGA can replace multiple stripping steps with a single aqueous phase, reducing secondary waste volume and process complexity [2].

Separation of Trivalent Actinides (Am, Cm) from Lanthanides Using DMOGA's Differentiated Nd(III) Binding Profile

Because DMOGA exhibits cumulative Nd(III) stability constants (log β₃ = 10.9) that are ~5 orders of magnitude higher than those of TMOGA (log β₃ = 6.12), it can retain trivalent lanthanides and actinides in the aqueous phase during solvent extraction, enabling group An(III)/Ln(III) recovery from fission-product streams [1]. This application leverages the quantitative binding gap between DMOGA and TMOGA documented in Section 3, Evidence 3.

Functionalization of Solid-Phase Sorbents for Minor Actinide Removal from Acidic Nuclear Waste Streams

The single carboxylate group of DMOGA (pKₐ = 3.49) enables covalent immobilization onto poly(allylamine)/silica magnetic resins while retaining free amide and ether donors for actinide chelation [1]. Functionalized resins have been evaluated for separation of minor actinides from used nuclear fuel, where DMOGA's balanced donor set mitigates the over-retention observed with ODA-functionalized sorbents and the poor loading capacity of TMOGA-based materials [1].

Computational Screening and DFT Model Validation Using DMOGA as a Benchmark Intermediate Ligand

DMOGA's precisely characterized thermodynamic and structural parameters—including stability constants for U(VI), Np(V), and Nd(III), as well as single-crystal XRD coordinates—make it an ideal benchmark ligand for validating density functional theory (DFT) models that predict actinide–ligand interactions [1]. Its intermediate position between ODA and TMOGA allows computational chemists to calibrate models that must accurately reproduce a known gradient of complexation strength rather than just endpoint extremes [2].

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